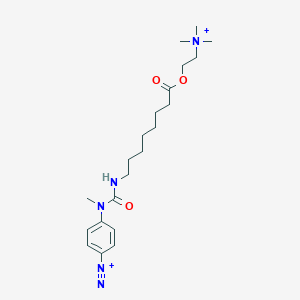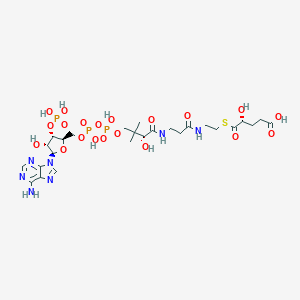
1-Ethynyl-4-methylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-methylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C9H12O. It is also known as EMCH and has a unique structure that makes it an important compound in scientific research. This compound has been studied for its potential applications in various fields, including medicine, chemistry, and biology.
Mechanism Of Action
The mechanism of action of 1-Ethynyl-4-methylcyclohex-3-en-1-ol is not well understood. However, it is believed to act as a nucleophile in various reactions, including Michael addition and alkylation reactions.
Biochemical And Physiological Effects
1-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Ethynyl-4-methylcyclohex-3-en-1-ol is its versatility. It can be used as a building block for the synthesis of a range of compounds, making it a valuable tool for chemical synthesis. However, its limitations include its toxicity and potential for side effects, which must be carefully considered when using this compound in laboratory experiments.
Future Directions
There are many potential future directions for research on 1-Ethynyl-4-methylcyclohex-3-en-1-ol. One promising area of research is its use in the development of new drugs for the treatment of various diseases. It may also be used to synthesize new materials with unique properties, such as conductive polymers and advanced materials for electronics. Additionally, further research may be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-Ethynyl-4-methylcyclohex-3-en-1-ol involves the reaction of 4-methylcyclohex-3-en-1-one with acetylene in the presence of a base catalyst. The reaction produces the desired compound as a yellow liquid with a characteristic odor.
Scientific Research Applications
1-Ethynyl-4-methylcyclohex-3-en-1-ol has been studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a building block for the synthesis of other compounds. It has been used to synthesize a range of compounds, including natural products, pharmaceuticals, and agrochemicals.
properties
CAS RN |
123217-94-7 |
|---|---|
Product Name |
1-Ethynyl-4-methylcyclohex-3-en-1-ol |
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-ethynyl-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-9(10)6-4-8(2)5-7-9/h1,4,10H,5-7H2,2H3 |
InChI Key |
BLWNHDGZRRRBEW-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)(C#C)O |
Canonical SMILES |
CC1=CCC(CC1)(C#C)O |
synonyms |
3-Cyclohexen-1-ol, 1-ethynyl-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)




![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)

![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)


